molecular formula C16H16ClNO5S B2672218 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid CAS No. 1214163-54-8

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid

Cat. No.: B2672218
CAS No.: 1214163-54-8
M. Wt: 369.82
InChI Key: UYZVOBZDHCEWGY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfonylamino group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzenesulfonamide in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by binding to receptors or other proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)propanoic acid
  • 4-methoxyphenylsulfonamide
  • (Z)-1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanimine

Uniqueness

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic Acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-13-6-8-14(9-7-13)24(21,22)18-15(16(19)20)10-11-2-4-12(17)5-3-11/h2-9,15,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZVOBZDHCEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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